molecular formula C24H26FNO2S2 B12156617 (5Z)-3-(3-fluorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(3-fluorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12156617
M. Wt: 443.6 g/mol
InChI Key: KOMWUKLLSHXKFC-JWGURIENSA-N
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Description

(5Z)-3-(3-fluorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one: is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a fluorophenyl group, and an octyloxybenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(3-fluorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of Thiazolidinone Ring: The initial step involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thiazolidinone ring.

    Introduction of Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorinated benzene derivative reacts with the thiazolidinone intermediate.

    Addition of Octyloxybenzylidene Moiety: The final step involves the condensation of the intermediate with an octyloxybenzaldehyde under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-(3-fluorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound has shown promise in preliminary studies for its potential antimicrobial and anti-inflammatory properties. Researchers are investigating its ability to inhibit the growth of certain bacterial strains and reduce inflammation in cellular models.

Medicine

In the medical field, the compound is being explored for its potential therapeutic applications. Its anti-inflammatory properties make it a candidate for the development of new anti-inflammatory drugs. Additionally, its unique structure may allow it to interact with specific biological targets, leading to novel treatments for various diseases.

Industry

Industrially, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable component in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (5Z)-3-(3-fluorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve multiple molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.

    Pathways Involved: It is hypothesized that the compound modulates signaling pathways related to inflammation and microbial growth, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-(3-chlorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-(3-bromophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-(3-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-3-(3-fluorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one lies in its specific combination of functional groups. The presence of the fluorophenyl group imparts distinct electronic properties, while the octyloxybenzylidene moiety enhances its lipophilicity. These features contribute to its unique chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C24H26FNO2S2

Molecular Weight

443.6 g/mol

IUPAC Name

(5Z)-3-(3-fluorophenyl)-5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H26FNO2S2/c1-2-3-4-5-6-7-15-28-21-13-11-18(12-14-21)16-22-23(27)26(24(29)30-22)20-10-8-9-19(25)17-20/h8-14,16-17H,2-7,15H2,1H3/b22-16-

InChI Key

KOMWUKLLSHXKFC-JWGURIENSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)F

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)F

Origin of Product

United States

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